molecular formula C23H18N4O B12734959 3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one CAS No. 139482-17-0

3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one

Katalognummer: B12734959
CAS-Nummer: 139482-17-0
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: WLJDKNCHLKNZQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one is a complex organic compound that belongs to the class of imidazo[4,5-c][1,8]naphthyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and phenyl-substituted compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of certain substituents with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[4,5-c][1,8]naphthyridines: Other compounds in this class with varying substituents.

    Phenyl-substituted derivatives: Compounds with similar phenyl groups attached to different core structures.

Uniqueness

3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one is unique due to its specific substitution pattern and the resulting biological activity. Its distinct structure may confer unique properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

139482-17-0

Molekularformel

C23H18N4O

Molekulargewicht

366.4 g/mol

IUPAC-Name

5-phenyl-3-(1-phenylethyl)imidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C23H18N4O/c1-16(17-9-4-2-5-10-17)26-15-25-20-19-13-8-14-24-22(19)27(23(28)21(20)26)18-11-6-3-7-12-18/h2-16H,1H3

InChI-Schlüssel

WLJDKNCHLKNZQL-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.